molecular formula C16H18N4OS B6440068 2-[1-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine CAS No. 2549052-59-5

2-[1-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine

Cat. No.: B6440068
CAS No.: 2549052-59-5
M. Wt: 314.4 g/mol
InChI Key: HEPHRQZWHDNWIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine is an intriguing compound that features a pyridine core and a complex heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine typically involves multi-step organic reactions. Key synthetic routes may include:

  • Formation of the thiazole ring from appropriate precursors.

  • Coupling the thiazole derivative with an amine to introduce the pyrrolidine core.

  • Further cyclization and functionalization to yield the final compound. Common reaction conditions include the use of various solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and temperature control to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the laboratory-scale synthesis for large-scale manufacturing. This includes developing more efficient catalysts, continuous flow processes, and improving overall yields and safety protocols.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo several types of chemical reactions, including:

  • Oxidation: Conversion of functional groups to more oxidized states.

  • Reduction: Reduction of carbonyl or other groups.

  • Substitution: Introduction of new substituents on the pyridine ring or other parts of the molecule.

Common Reagents and Conditions: Reagents commonly used in these reactions might include:

  • Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide).

  • Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

  • Substitution reagents (e.g., halogenating agents, Grignard reagents).

Major Products: The major products formed from these reactions include various derivatives with altered functional groups, potentially enhancing the compound's chemical and biological properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for synthesizing more complex molecules, enabling the exploration of new chemical spaces.

Biology: In biological research, the compound's interactions with biomolecules can be studied to uncover potential roles in biological pathways or as probes for specific biological processes.

Industry: In industry, this compound might be used in materials science, for instance, in the creation of new polymers or as a catalyst in specific chemical reactions.

Mechanism of Action

The mechanism by which 2-[1-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine exerts its effects can involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, potentially leading to therapeutic effects. Detailed studies on the molecular targets and pathways involved would be necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds:

  • 2-[1-(2-methyl-1,3-thiazole-4-carbonyl)-hexahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine

  • 2-[1-(2-methyl-1,3-thiazole-4-carbonyl)-tetrahydropyrrolo[3,4-c]pyrrol-5-yl]pyridine

Uniqueness: Compared to similar compounds, 2-[1-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine stands out due to its specific structural arrangement, which may confer unique chemical reactivity and biological activity. Its unique combination of the thiazole and pyridine rings with the octahydropyrrolo[2,3-c]pyrrol core differentiates it from other structurally similar molecules.

There you go—an in-depth look at this compound! How does it measure up to your expectations?

Properties

IUPAC Name

(2-methyl-1,3-thiazol-4-yl)-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c1-11-18-13(10-22-11)16(21)20-7-5-12-8-19(9-14(12)20)15-4-2-3-6-17-15/h2-4,6,10,12,14H,5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPHRQZWHDNWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCC3C2CN(C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.